![molecular formula C7H8FNO B3291210 2-(Aminomethyl)-5-fluorophenol CAS No. 870669-90-2](/img/structure/B3291210.png)
2-(Aminomethyl)-5-fluorophenol
Overview
Description
“2-(Aminomethyl)-5-fluorophenol” is a chemical compound that contains an aminomethyl group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 . This compound is used as a synthesis reagent in the preparation of certain compounds .
Scientific Research Applications
Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines
The compound has been used in the synthesis of 2-aminomethyl and 3-amino pyrrolidines and piperidines . This method provides high yields and good enantioselectivity .
Synthesis of 2-Aminomethyl Iminocyclitol
The compound has been used in the synthesis of a 2-aminomethyl iminocyclitol . This is a type of cyclic polyol that can mimic the structure of a sugar molecule .
Safety and Hazards
Future Directions
Mechanism of Action
- The primary target of 2-HOBA is not fully elucidated in the available literature. However, it is believed that the compound interacts with metal ions and other molecules, forming complexes that may play a role in various biochemical and physiological processes .
Target of Action
Result of Action
properties
IUPAC Name |
2-(aminomethyl)-5-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMVCBICOZOEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-fluorophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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